Enantioselective Synthesis: High Stereoselectivity in Ir-Catalyzed Allylation
In the enantioselective synthesis of chiral, β-substituted homoallylic organoboronic esters, Bis[(pinacolato)boryl]methane participates in an Ir-catalyzed asymmetric allylation to deliver a CH2B(pin) group with excellent enantioselectivity. A representative example with an allylic carbonate substrate provided the product in 86% yield and 96% enantiomeric excess (ee) [1]. This performance is notably high for this transformation, where alternative boron sources would not directly afford this specific class of chiral synthon with comparable stereocontrol.
| Evidence Dimension | Enantioselectivity in Ir-catalyzed allylation |
|---|---|
| Target Compound Data | 86% yield, 96% ee |
| Comparator Or Baseline | Alternative boron sources (e.g., pinacolborane, B2pin2) are not suitable for this specific transformation; no direct quantitative comparison available. |
| Quantified Difference | N/A |
| Conditions | Ir catalyst, LiOtBu, Ag salt, allylic carbonate substrate in THF |
Why This Matters
This high level of stereocontrol demonstrates the compound's critical role in producing chiral building blocks for pharmaceutical and agrochemical synthesis.
- [1] Zhan, M., Li, R.-Z., Mou, Z.-D., Cao, C.-G., Liu, J., Chen, Y.-W., Niu, D. Silver-Assisted, Iridium-Catalyzed Allylation of Bis[(pinacolato)boryl]methane Allows the Synthesis of Enantioenriched Homoallylic Organoboronic Esters. ACS Catal. 2016, 6, 5, 3381–3386. View Source
